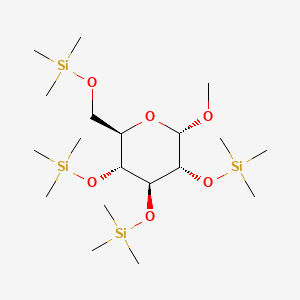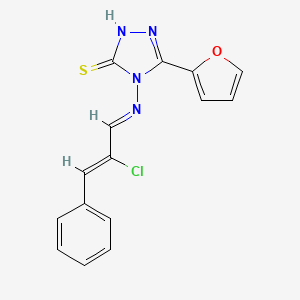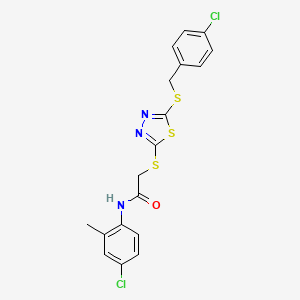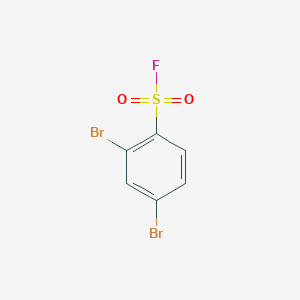
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside typically involves the reaction of glucopyranoside with trimethylchlorosilane in the presence of a base such as N-methylmorpholine in a solvent like tetrahydrofuran . The reaction conditions include dropwise addition of trimethylchlorosilane to the reaction mixture, followed by the addition of glucopyranoside and 4-dimethyl pyridine . This method ensures high purity and repeatability of the product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure consistent quality and yield. The use of automated systems for the addition of reagents and temperature control is common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction .
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the use of nucleophiles such as halides or alkoxides under mild conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various glycosides, while oxidation and reduction can modify the functional groups on the glucopyranoside ring .
Wissenschaftliche Forschungsanwendungen
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism of action of Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as a substrate or inhibitor, influencing the activity of specific enzymes . The trimethylsilyl groups enhance its stability and solubility, facilitating its use in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl 2,3,4,6-tetra-O-(trimethylsilyl)-alpha-D-glucopyranoside is unique due to the presence of trimethylsilyl groups, which enhance its chemical stability and reactivity compared to other glucopyranosides . This makes it particularly useful in applications requiring robust and stable reagents.
Eigenschaften
CAS-Nummer |
2641-79-4 |
|---|---|
Molekularformel |
C19H46O6Si4 |
Molekulargewicht |
482.9 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-2-methoxy-3,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-4-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C19H46O6Si4/c1-20-19-18(25-29(11,12)13)17(24-28(8,9)10)16(23-27(5,6)7)15(22-19)14-21-26(2,3)4/h15-19H,14H2,1-13H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
UIDVFSCIFIMDHO-FQBWVUSXSA-N |
Isomerische SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
COC1C(C(C(C(O1)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053048.png)


![1-(Benzylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12053062.png)







![(R)-1-Butyl-3,3-diphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B12053105.png)

